molecular formula C13H10BrF B1400896 4-Bromo-4'-fluoro-2-methylbiphenyl CAS No. 1192164-33-2

4-Bromo-4'-fluoro-2-methylbiphenyl

Cat. No.: B1400896
CAS No.: 1192164-33-2
M. Wt: 265.12 g/mol
InChI Key: IQNLJPMXWPRJBP-UHFFFAOYSA-N
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Description

4-Bromo-4’-fluoro-2-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position, a fluorine atom at the 4’-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-4’-fluoro-2-methylbiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4-Bromo-4’-fluoro-2-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-fluoro-2-methylbiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-fluoro-2-methylbiphenyl derivatives.

    Oxidation: Formation of 4-bromo-4’-fluoro-2-biphenylcarboxylic acid.

    Reduction: Formation of 2-methylbiphenyl.

Scientific Research Applications

4-Bromo-4’-fluoro-2-methylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-fluoro-2-methylbiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 4-Fluoro-2-methylbiphenyl
  • 4-Bromo-4’-methylbiphenyl

Uniqueness

4-Bromo-4’-fluoro-2-methylbiphenyl is unique due to the specific combination of bromine, fluorine, and methyl substituents on the biphenyl core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNLJPMXWPRJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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